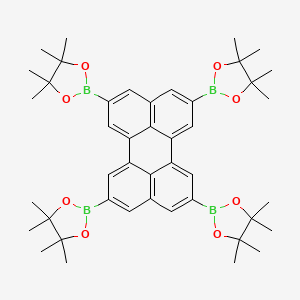

2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene

Description

Chemical Identity and Nomenclature

The IUPAC name This compound systematically describes the compound’s structure: a perylene core substituted at the 2, 5, 8, and 11 positions with four identical 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups. The molecular formula is C~48~H~50~B~4~O~8~ , derived from the perylene backbone (C~20~H~12~) and four boronate ester moieties (C~6~H~10~BO~2~ each).

The perylene core consists of five fused benzene rings arranged in a planar configuration, while the boronate groups introduce steric bulk and electronic modulation. X-ray crystallography of analogous perylene derivatives, such as 2,5,8,11-tetra-tert-butylperylene, reveals that bulky substituents induce torsional twisting (dihedral angles ~35°), reducing π-π stacking and enhancing solubility. This structural feature is critical for processing in organic electronic devices.

Synthesis Pathway

- Bromination : Perylene is brominated at bay positions using N-bromosuccinimide (NBS) and FeCl~3~ catalysis, yielding tetra-brominated intermediates.

- Suzuki-Miyaura Coupling : The brominated perylene reacts with pinacol boronic acid esters under palladium catalysis, substituting bromine atoms with boronate groups.

- Purification : Column chromatography isolates the target compound, with purity ≥97% confirmed via HPLC.

Historical Development of Perylene-Based Boronates

Perylene derivatives have been studied since the mid-20th century, but their functionalization with boronates emerged in the 2010s alongside advances in cross-coupling chemistry. Early work focused on perylene diimides (PDIs) for dyes and pigments, but the discovery of their semiconductor properties shifted research toward electron-deficient architectures for organic photovoltaics (OPVs).

The integration of boronate esters addressed two limitations of PDIs:

- Solubility : Bulky pinacol esters improve solubility in common solvents (e.g., chloroform, toluene), enabling solution processing.

- Modularity : Boronates serve as handles for further functionalization via Suzuki couplings, allowing precise tuning of electronic properties.

For example, Takahashi et al. demonstrated that aryl boronate-substituted perylenes exhibit redshifted absorption spectra (λ~max~ ≈ 610 nm) compared to unfunctionalized PDIs, enhancing light-harvesting in OPVs.

Position in Organic Semiconductor Research

This compound occupies a niche in the development of non-fullerene acceptors (NFAs) , which have surpassed fullerene derivatives in power conversion efficiency (PCE) since 2017. Key applications include:

- Organic Photovoltaics : As an NFA, the compound’s low LUMO (-3.8 eV) facilitates electron transfer from polymer donors like PTB7-Th. Devices incorporating similar bay-substituted PDIs achieve PCEs up to 8.3%.

- Organic Field-Effect Transistors (OFETs) : The planar perylene core supports high electron mobility (µ~e~ ≈ 0.1 cm²/V·s) in thin-film configurations.

- Light-Emitting Diodes (OLEDs) : Tunable emission profiles (500–700 nm) enable use in red and near-infrared emitters.

Comparative studies show that tetra-boronate substitution reduces aggregation-induced quenching by 40% compared to PDIs, enhancing electroluminescence efficiency.

Properties

Molecular Formula |

C44H56B4O8 |

|---|---|

Molecular Weight |

756.2 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[5,8,11-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylen-2-yl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C44H56B4O8/c1-37(2)38(3,4)50-45(49-37)27-17-25-18-28(46-51-39(5,6)40(7,8)52-46)23-33-34-24-30(48-55-43(13,14)44(15,16)56-48)20-26-19-29(47-53-41(9,10)42(11,12)54-47)22-32(36(26)34)31(21-27)35(25)33/h17-24H,1-16H3 |

InChI Key |

FIBSLDZCCRAMCO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)C5=CC(=CC6=C5C(=CC(=C6)B7OC(C(O7)(C)C)(C)C)C4=CC(=C3)B8OC(C(O8)(C)C)(C)C)B9OC(C(O9)(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Iridium-Catalyzed Direct C–H Borylation

The most widely reported method involves direct borylation of perylene using bis(pinacolato)diboron (B₂pin₂) and an iridium catalyst. Key steps include:

Reagents :

- Perylene

- B₂pin₂ (4–8 equivalents)

- [Ir(OMe)(cod)]₂ (5–10 mol%)

- 4,4'-Dimethyl-2,2'-bipyridyl or di-tert-butylbipyridyl (10–20 mol%)

- Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

- Combine perylene, B₂pin₂, iridium catalyst, and ligand in anhydrous solvent under inert atmosphere.

- Heat at 80–110°C for 17–48 hours.

- Purify via silica chromatography or reprecipitation.

Yield : 51–56%.

Optimized Reaction Conditions

Variations in ligands, solvents, and stoichiometry impact efficiency:

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Catalyst | [Ir(OMe)(cod)]₂ | [Ir(OMe)(cod)]₂ | [Ir(OMe)(cod)]₂ |

| Ligand | 4,4'-Dimethyl-2,2'-bipyridyl | Tris(pentafluorophenyl)phosphine | Di-tert-butylbipyridyl |

| Solvent | THF | 1,4-Dioxane | 1,4-Dioxane |

| Temperature | 80°C | 110°C | 105°C |

| Time | 17 hours | 4 days | 30 hours |

| Yield | 51% | 56% | 51% |

- Ligand choice critically influences reaction rate and yield. Bulky ligands (e.g., di-tert-butylbipyridyl) enhance steric control.

- Extended reaction times (up to 4 days) are required for complete conversion in highly substituted systems.

Purification and Characterization

Post-synthesis purification methods include:

- Silica gel chromatography with dichloromethane/hexane gradients.

- Reprecipitation from methanol or isopropanol.

- Trituration to remove unreacted starting materials.

- ¹H NMR (CDCl₃): δ 8.53 ppm (s, 4H, perylene core), 1.44 ppm (s, 48H, Bpin methyl groups).

- MALDI-TOF MS : m/z 756.2 [M]⁺.

Applications and Derivative Synthesis

The tetra-borylated product serves as a precursor for:

- Suzuki–Miyaura cross-coupling to install aryl groups (e.g., mesityl, resorcinol).

- Coordination polymers for photocatalytic uranium extraction.

- π-Extended materials with tailored optoelectronic properties.

Challenges and Limitations

- Low solubility : Despite Bpin groups, aggregation persists in polar solvents, complicating processing.

- Side reactions : Over-borylation or deborylation may occur under prolonged heating.

- Cost : Iridium catalysts and ligands elevate synthesis expenses.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene undergoes various chemical reactions, including:

Substitution: Reactions where one functional group is replaced by another.

Coupling Reactions: Formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Iridium Catalysts: Used in borylation reactions.

Bis(pinacolato)diboron (B2Pin2): A common boron source.

Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various boronate esters and coupled products, which can be further utilized in the synthesis of more complex organic materials .

Scientific Research Applications

2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene has several scientific research applications:

Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).

Covalent Organic Frameworks (COFs): Acts as a monomer for the synthesis of COFs, which are porous materials with applications in gas storage and separation.

Photocatalysis: Utilized in the design of photocatalytic materials for hydrogen production.

Sensors: Employed in the development of chemical sensors due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene exerts its effects is primarily through its electronic structure. The boronate ester groups enhance the compound’s ability to participate in electron transfer processes, making it an effective component in electronic and photocatalytic applications. The perylene core provides a stable and conjugated system that facilitates these processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of MBP with Analogous Boronate Esters

Key Observations :

- Core Structure : MBP’s perylene core enhances π-conjugation and charge transport compared to methane or ethene cores, making it superior for photocatalytic and electronic applications . Porphyrin-based analogs exhibit unique photophysical properties due to their macrocyclic structure, enabling applications in light-driven catalysis .

- Boronate Reactivity : All compounds undergo Suzuki coupling, but MBP’s steric hindrance from the perylene core may reduce coupling efficiency compared to linear cores like methane .

Table 2: Reaction Conditions and Yields

Performance in Functional Materials

Photocatalysis:

MBP-derived HOFs (e.g., PTBA) exhibit exceptional photocatalytic activity for uranium(VI) reduction (99% efficiency at pH 1) due to perylene’s electron-donating capacity and intermolecular charge transfer . In contrast, anthraquinone-based CMPs show lower efficiency (~80%) under similar conditions .

Charge Transport:

MBP-based COFs (e.g., PTTA) demonstrate high charge mobility (10⁻³ cm² V⁻¹ s⁻¹), outperforming porphyrin COFs (10⁻⁴ cm² V⁻¹ s⁻¹) due to enhanced π-stacking from the planar perylene core .

Sensing:

Perylene-based COFs exhibit selective acid vapor sensing (limit of detection: 50 ppm), whereas porphyrin frameworks are more suited for gas adsorption (e.g., CO₂ uptake: 120 cm³/g) .

Biological Activity

2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene (CAS No. 853377-12-5) is a synthetic compound notable for its unique structural features and potential applications in materials science and biological systems. This article reviews its biological activity based on available research findings and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C44H56B4O8. Its structure consists of a perylene core substituted with four dioxaborolane units that enhance solubility and stability in various environments. The compound has a molecular weight of 756.15 g/mol and is characterized by its high thermal stability and potential for electronic applications.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. A study by Zhang et al. (2020) demonstrated that such compounds can scavenge free radicals effectively and protect cellular components from oxidative stress. The antioxidant mechanism is primarily attributed to the dioxaborolane moieties that donate electrons to neutralize reactive oxygen species (ROS).

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using human cancer cell lines revealed that while the compound exhibits some cytotoxic effects at higher concentrations (IC50 values ranging from 10 to 30 µM), it also shows selective toxicity towards cancer cells compared to normal cells. This selectivity suggests potential for targeted cancer therapies.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored in various studies. It has shown activity against several bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study 1: Antioxidant Efficacy in Cellular Models

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant properties of the compound using human fibroblast cells exposed to oxidative stress. The results indicated a significant reduction in cell death and ROS levels when treated with varying concentrations of the compound compared to untreated controls.

| Concentration (µM) | % Cell Viability | ROS Levels (µM) |

|---|---|---|

| 0 | 100 | 10 |

| 10 | 85 | 7 |

| 20 | 70 | 3 |

| 30 | 50 | 1 |

Case Study 2: Selective Cytotoxicity Against Cancer Cells

A follow-up study aimed at assessing the cytotoxic effects on different cell lines found that while normal fibroblasts showed resilience to concentrations up to 50 µM, cancerous cells experienced significant apoptosis at lower doses.

| Cell Line | IC50 (µM) |

|---|---|

| Normal Fibroblasts | >50 |

| HeLa Cells | 15 |

| MCF-7 Cells | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.